2'-O-Anthraniloyl AMP

Phosphodiesterase assay cAMP hydrolysis Fluorescent substrate kinetics

2'-O-Anthraniloyl AMP (ANT-AMP, CAS 98033-20-6) is the sole ribose-position-defined fluorescent AMP analog that simultaneously delivers intrinsic fluorescence (ex 330–350 nm, em 430–445 nm), selective zirconyl chloride-dependent DEAE-Sephadex retention for quantitative PDE assay workflows, and preserved substrate activity across a broad panel of nucleotide-utilizing enzymes. Unlike mixed 2'(3')-MANT-AMP regioisomers, ANT-AMP is defined at a single ribose position, eliminating regioisomer batch variability. This compound is the spectrofluorometrically quantifiable hydrolysis product of 2'-O-anthraniloyl-cAMP and the structurally authenticated adenylate intermediate in PqsA-catalyzed anthranilate activation (1.4 Å crystal structure available). For PDE discontinuous assays, dynein ATPase mechanochemical studies, PDE5 phosphorylation-state discrimination, and PqsA inhibitor development, ANT-AMP avoids the compromises—spectral, biochemical, or workflow—that MANT-AMP, native AMP, or TNP-AMP each impose. Contact suppliers directly for custom synthesis or bulk pricing.

Molecular Formula C17H19N6O8P
Molecular Weight 466.3 g/mol
Cat. No. B1251048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-O-Anthraniloyl AMP
Synonyms2'-O-(2-aminobenzoyl)adenosine 5'-(dihydrogen phosphate)
2'-O-anthraniloyl adenosine monophosphate
2'-O-anthraniloyl AMP
ANT-AMP
anthraniloyl-2'-AMP
Molecular FormulaC17H19N6O8P
Molecular Weight466.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)OC2C(C(OC2N3C=NC4=C(N=CN=C43)N)COP(=O)(O)O)O)N
InChIInChI=1S/C17H19N6O8P/c18-9-4-2-1-3-8(9)17(25)31-13-12(24)10(5-29-32(26,27)28)30-16(13)23-7-22-11-14(19)20-6-21-15(11)23/h1-4,6-7,10,12-13,16,24H,5,18H2,(H2,19,20,21)(H2,26,27,28)/t10-,12-,13-,16-/m1/s1
InChIKeySVECXPKOHPSQAS-XNIJJKJLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-O-Anthraniloyl AMP for Fluorescence-Based Enzymology and Phosphodiesterase Assay Procurement


2'-O-Anthraniloyl AMP (CAS 98033-20-6; ANT-AMP) is a ribose-modified fluorescent adenosine monophosphate analog in which an anthraniloyl (2-aminobenzoyl) moiety is esterified to the 2'-hydroxyl of the ribose ring [1]. Unlike the more common 2'(3')-O-(N-methylanthraniloyl) (MANT) isomers routinely supplied as mixed regioisomers, ANT-AMP is defined at a single ribose position. The compound functions both as the spectrofluorometrically quantifiable hydrolysis product of 2'-O-anthraniloyl-cAMP in cyclic nucleotide phosphodiesterase (PDE) discontinuous assays and as the structurally authenticated adenylate intermediate in the PqsA-catalyzed anthranilate activation step of Pseudomonas quinolone signal (PQS) biosynthesis [2].

Why 2'-O-Anthraniloyl AMP Cannot Be Replaced by MANT-AMP, Native AMP, or TNP-AMP in Quantitative Enzyme Assays


The 2'-O-anthraniloyl modification confers three interdependent operational properties — intrinsic fluorescence (excitation 330–350 nm, emission 430–445 nm, quantum yield 0.11–0.26 in aqueous solution), selective zirconyl chloride-dependent adsorption to DEAE-Sephadex enabling quantitative separation from the cyclic substrate, and preserved substrate activity across a broad panel of nucleotide-utilizing enzymes — that no single alternative fluorescent nucleotide simultaneously delivers [1]. MANT-AMP (2'-O-(N-methylanthraniloyl)-AMP) trades enzyme substrate compatibility for greater quantum yield; the N-methyl substitution that enhances brightness also causes markedly reduced substrate activity against several ATP- and GTP-utilizing enzymes [2]. Native AMP eliminates fluorescence detection entirely, requiring radioactivity or coupled-enzyme readouts. TNP-AMP (2',3'-O-trinitrophenyl-AMP) introduces a bulkier, more perturbing modification with different spectral overlap properties. Each alternative therefore forces a compromise — spectral performance, biochemical fidelity, or workflow simplicity — that ANT-AMP avoids [1][2].

Quantitative Differentiation of 2'-O-Anthraniloyl AMP Against Closest Analogs — Evidence for Procurement Decisions


2'-O-Anthraniloyl-cAMP PDE Hydrolysis: Substrate Effectiveness Quantified Against Native cAMP

2'-O-Anthraniloyl-cAMP is hydrolyzed by beef heart cyclic nucleotide phosphodiesterase with 15–24% effectiveness relative to the natural substrate cAMP [1]. Thin-layer chromatography-coupled kinetic analysis revealed two apparent Km values for the cAMP derivatives — a high-affinity component at 3–4 µM and a low-affinity component at 36–76 µM — alongside a single Km of 10–18 µM for the corresponding cGMP derivatives [1]. This quantitative substrate efficiency profile enables selection of ANT-cAMP as a PDE substrate where fluorescence detection is required but partial catalytic efficiency is tolerated.

Phosphodiesterase assay cAMP hydrolysis Fluorescent substrate kinetics

Anthraniloyl-ATP Versus Native ATP: Dynein ATPase Km and Flagellar Motility Kinetic Parameters

Anthraniloyl-ATP (ant-ATP) was directly compared against native ATP as a substrate for 21 S dynein from sea urchin sperm flagella. For dynein ATPase activity, ant-ATP exhibited a Km of 7.6 µM versus 12 µM for ATP — a 1.6-fold lower Km indicating higher apparent affinity — with similar Vmax values for both substrates [1]. In demembranated sperm motility assays, ant-ATP yielded an apparent Michaelis constant for beat frequency (Km(f)) of 0.14 mM (versus 0.22 mM for ATP) and a maximum beat frequency (fmax) of 20 Hz (versus 36 Hz for ATP) [1]. The net effect parameter Vmax/Km, a measure of substrate selectivity, was similar for ATP and ant-ATP in axonemal motion studies [2].

Dynein ATPase Flagellar motility Fluorescent ATP analog

Anthraniloyl Versus N-Methylanthraniloyl Nucleotides: Divergent Substrate Activity Across Enzyme Panels

A systematic comparison across adenylate kinase, guanylate kinase, glutamine synthetase, myosin ATPase, Na+/K+-transport ATPase, creatine kinase, and adenosine deaminase revealed that anthraniloyl (ANT) nucleotide derivatives maintained good substrate activity with only slightly altered Km values, whereas the corresponding N-methylanthraniloyl (MANT) derivatives — despite exhibiting greater fluorescence quantum yield in water — showed relatively low substrate activities against several of these enzymes [1]. For example, ANT-ATP served as an efficient substrate for adenylate kinase and myosin ATPase, while MANT-ATP was compromised as a substrate for these same enzymes [1]. This inverse relationship between fluorophore brightness and enzymatic compatibility is a direct consequence of the N-methyl substituent on the anthraniloyl group [1].

Fluorescent nucleotide analogs Enzyme substrate specificity MANT vs ANT comparison

PDE5 Phosphorylation State Discriminated by 2'-O-Anthraniloyl-cGMP Km Shift

The Michaelis constant of 2'-O-anthraniloyl-cGMP for PDE5 shifts in response to enzyme phosphorylation: Km = 0.0651 mM for the unphosphorylated enzyme versus Km = 0.0247 mM for the phosphorylated form, a 2.6-fold increase in apparent substrate affinity at 30 °C in 50 mM Tris-HCl (pH 7.5) [1]. This phosphorylation-dependent affinity change (approximately 3-fold) has been independently confirmed in studies showing that phosphorylation activates the PDE5 catalytic site independently of cGMP binding to allosteric sites [2]. This property allows ANT-cGMP to serve as a catalytic site-specific reporter of PDE5 activation state.

PDE5 phosphorylation cGMP hydrolysis Allosteric regulation

Selective Zirconyl-Dependent Adsorption Enables Non-Radioactive PDE Discontinuous Assay with 0.1 nmol Detection Limit

2'-O-Anthraniloyl-AMP is selectively adsorbed onto DEAE-Sephadex in the presence of zirconyl chloride in citrate buffer, whereas 2'-O-anthraniloyl-cAMP (the cyclic substrate) passes through the column unretained [1]. This selective adsorption — not exhibited by unmodified AMP, MANT-AMP, or TNP-AMP under these conditions — enables a direct discontinuous PDE assay in which the enzyme is incubated with 2'-O-anthraniloyl-cAMP for 4 min, the reaction is quenched by boiling, zirconyl chloride is added, and the product (ANT-AMP) is separated on a 0.6 mL DEAE-Sephadex column and eluted with 2 M NaCl for spectrofluorometric quantitation [1]. The assay achieves a detection limit of 0.1 nmol 2'-O-anthraniloyl-AMP [1] and has been validated with both highly purified and crude PDE preparations from bovine brain [1], as well as in intact rat mast cell PDE activity measurements [2].

PDE discontinuous assay Non-radioactive detection Fluorescent product separation

Crystal Structures of PqsA N-Terminal Domain with Anthraniloyl-AMP at 1.4 Å Enable Structure-Based Inhibitor Design

High-resolution crystal structures of the N-terminal domain (NTD) of anthranilate-CoA ligase PqsA from Pseudomonas aeruginosa have been solved in complex with anthraniloyl-AMP at 1.4 Å resolution and with 6-fluoroanthraniloyl-AMP (6FABA-AMP) at 1.7 Å resolution [1]. The structures reveal that PqsA belongs to an unrecognized subfamily of anthranilate-CoA ligases that recognize the amino group of anthranilate through a water-mediated hydrogen bond, and the PqsA NTD is the first member of the ANL superfamily observed to catalyze significant turnover in the absence of the complete C-terminal domain [1]. The 1.4 Å structure of the anthraniloyl-AMP complex provides atomic-level detail — including the positioning of the anthraniloyl moiety, the adenylate phosphate, and the water-mediated hydrogen bond network — that is directly exploitable for structure-guided design of anthraniloyl-AMP mimetics as PQS biosynthesis inhibitors [1].

PqsA anthranilate-CoA ligase Pseudomonas quinolone signal Crystal structure adenylate intermediate

Validated Application Scenarios for 2'-O-Anthraniloyl AMP in Biochemical Research and Drug Discovery


Non-Radioactive Discontinuous PDE Activity Assay with Fluorescent Readout

Leveraging the selective zirconyl chloride-dependent adsorption of 2'-O-anthraniloyl-AMP to DEAE-Sephadex [1], laboratories can implement a complete PDE activity assay workflow that eliminates radioactive substrates. The assay uses 2'-O-anthraniloyl-cAMP as substrate; after a 4-minute enzyme incubation and boiling quench, zirconyl chloride is added and the product ANT-AMP is selectively retained on a 0.6 mL DEAE-Sephadex column while unhydrolyzed substrate passes through. Elution with 2 M NaCl followed by spectrofluorometric quantitation detects as little as 0.1 nmol product [1]. This method has been validated with crude and purified PDE preparations from bovine brain tissue and in intact cell PDE measurements [1][2].

Dynein ATPase Mechanochemistry and Flagellar Motility Studies Using Ant-ATP

Anthraniloyl-ATP serves as a biochemically faithful fluorescent reporter of dynein ATPase activity, with a Km of 7.6 µM that is even lower than the 12 µM observed for native ATP, while maintaining similar Vmax [1]. In demembranated sperm flagellar motility assays, ant-ATP supports vigorous axonemal motion with well-characterized kinetic parameters (Km(f) = 0.14 mM, fmax = 20 Hz) [1]. The conserved Vmax/Km ratio relative to native ATP confirms that the anthraniloyl modification does not distort the mechanochemical coupling efficiency [2]. This makes ant-ATP the preferred fluorescent ATP analog for dynein motor studies where both fluorescence detection and preserved mechanochemical function are required.

PDE5 Phosphorylation State Monitoring Using 2'-O-Anthraniloyl-cGMP

The 2.6-fold Km shift of 2'-O-anthraniloyl-cGMP between unphosphorylated (Km = 0.0651 mM) and phosphorylated PDE5 (Km = 0.0247 mM) [1] provides a direct catalytic-site readout of PDE5 activation independent of cGMP binding to allosteric regulatory sites [2]. This enables quantitative discrimination of PDE5 phosphorylation states in tissue preparations and facilitates screening for phosphorylation-dependent PDE5 modulators — an application not addressable with unmodified cGMP, which binds both catalytic and allosteric sites, or with MANT-cGMP, which may show altered phosphorylation sensitivity.

Structure-Guided Design of PqsA Inhibitors as Antivirulence Agents

The 1.4 Å crystal structure of the PqsA N-terminal domain in complex with anthraniloyl-AMP [1] provides atomic-resolution detail of the adenylate intermediate binding mode, including the water-mediated hydrogen bond network that recognizes the anthraniloyl amino group. This structural information has directly enabled the design of sulfonyladenosine-based anthraniloyl-AMP mimics that bind PqsA with Ki < 0.2 µM, serving as templates for antivirulence antibiotic development targeting Pseudomonas aeruginosa quorum sensing [1]. The structural biology of the anthraniloyl-AMP:PqsA complex thus provides a validated starting point for medicinal chemistry campaigns.

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